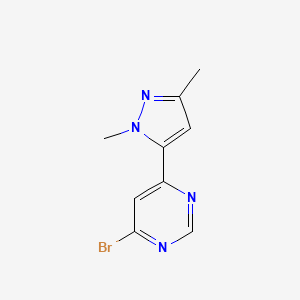
4-Brom-6-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrimidin
Übersicht
Beschreibung
4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine is a useful research compound. Its molecular formula is C9H9BrN4 and its molecular weight is 253.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Bipyrazolen
4-Brom-6-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrimidin: wird als Ausgangsmaterial bei der Synthese von 1,4′-Bipyrazolen verwendet. Bipyrazole sind eine wichtige Klasse von Verbindungen, die aufgrund ihrer vielfältigen pharmakologischen Aktivitäten, einschließlich entzündungshemmender, antimikrobieller und krebshemmender Eigenschaften, von Interesse sind. Die Bromgruppe in der Verbindung fungiert als eine gute Abgangsgruppe und erleichtert die Bildung von Bipyrazolderivaten durch verschiedene Kupplungsreaktionen.
Entwicklung pharmazeutischer Verbindungen
Diese Verbindung dient als Vorläufer bei der Entwicklung verschiedener pharmazeutischer und biologisch aktiver Verbindungen . Ihr Pyrimidinkern ist ein häufiges Motiv in vielen Medikamenten, und das Vorhandensein der Brom- und Pyrazolgruppen ermöglicht eine weitere Funktionalisierung, was zur Entwicklung neuer therapeutischer Wirkstoffe führt.
Synthese von Inhibitoren
Die Verbindung erweist sich als wirksam bei der Synthese von Inhibitoren, insbesondere solchen, die Enzyme oder Rezeptorstellen angreifen . Die Möglichkeit, zusätzliche Substituenten am Pyrazolteil einzuführen, macht sie zu einem vielseitigen Zwischenprodukt für die Herstellung von Inhibitoren mit hoher Spezifität und Affinität.
Inhibition von Alkoholdehydrogenase
Eine der bemerkenswerten Anwendungen dieser Verbindung ist ihr potenzieller Einsatz als Inhibitor der Leberalkoholdehydrogenase . Dieses Enzym ist entscheidend für den Stoffwechsel von Alkoholen in der Leber, und Inhibitoren können verwendet werden, um die Aktivität des Enzyms zu untersuchen oder potenziell alkoholbedingte Erkrankungen zu behandeln.
Eigenschaften
IUPAC Name |
4-bromo-6-(2,5-dimethylpyrazol-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-6-3-8(14(2)13-6)7-4-9(10)12-5-11-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLKEEAPBJSMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





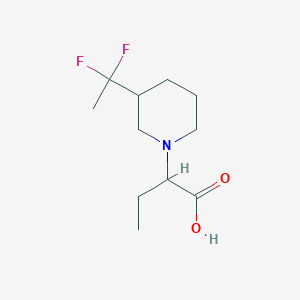

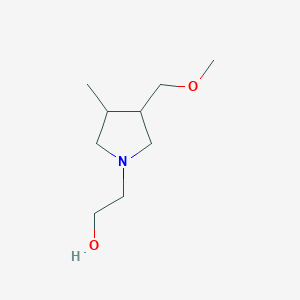
![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)
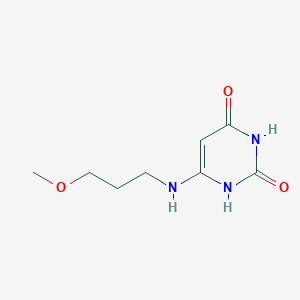
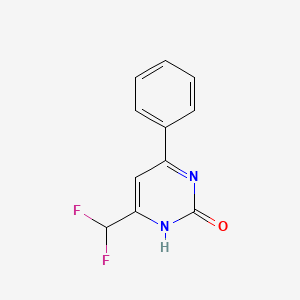
![2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1481055.png)
![1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481057.png)
![4-thioxo-1-(2,2,2-trifluoroethyl)-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481058.png)
![2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetonitrile](/img/structure/B1481059.png)

